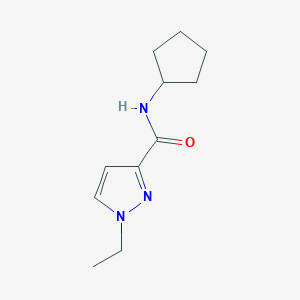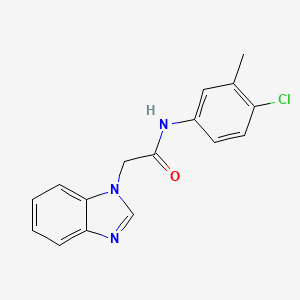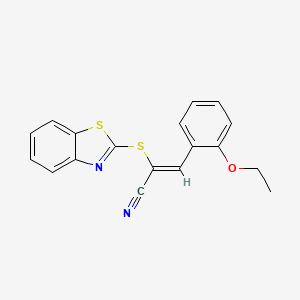![molecular formula C18H24N2 B5337983 N,N-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}aniline](/img/structure/B5337983.png)
N,N-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}aniline, also known as DMBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
N,N-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}aniline acts as a monoamine oxidase inhibitor, preventing the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in their concentration in the brain, resulting in various physiological and behavioral effects. This compound also interacts with other receptors, including the sigma-1 receptor, which has been implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to produce a range of effects on the central nervous system, including increased locomotor activity, altered mood, and changes in cognitive function. It has also been shown to produce cardiovascular effects, including changes in blood pressure and heart rate. This compound has been implicated in the neurobiology of addiction, with studies suggesting that it may play a role in the development and maintenance of drug-seeking behavior.
实验室实验的优点和局限性
N,N-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}aniline has several advantages as a research tool, including its high potency, selective receptor binding, and ease of synthesis. However, its use is limited by its toxicity and potential for abuse. Careful handling and disposal procedures are required to ensure the safety of researchers and the environment.
未来方向
Future research on N,N-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}aniline may focus on its potential therapeutic applications in neuropsychiatric disorders, including depression, anxiety, and addiction. It may also be used as a tool for studying the neurobiology of these disorders and developing new treatments. Further studies are needed to elucidate the mechanisms of action of this compound and its interactions with other receptors and neurotransmitters. Additionally, efforts should be made to develop safer and more sustainable synthesis methods for this compound and other related compounds.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis requires expertise in organic chemistry and careful handling of toxic reagents. This compound has been widely used as a research tool in pharmacology, toxicology, and neuroscience. It acts as a monoamine oxidase inhibitor, producing a range of effects on the central nervous system and cardiovascular system. This compound has several advantages as a research tool, but its use is limited by its toxicity and potential for abuse. Future research on this compound may focus on its potential therapeutic applications and elucidating its mechanisms of action.
合成方法
N,N-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}aniline can be synthesized through a multistep process involving the reaction of aniline with formaldehyde and subsequent alkylation with 2-phenylethylamine and dimethylamine. The final product is obtained through purification and crystallization. The synthesis of this compound requires expertise in organic chemistry and careful handling of toxic reagents.
科学研究应用
N,N-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}aniline has been widely used as a research tool in various fields, including pharmacology, toxicology, and neuroscience. It has been shown to interact with several receptors in the central nervous system, including the dopamine, serotonin, and adrenergic receptors. This compound has also been used as a substrate for drug metabolism studies and as a model compound for drug discovery.
属性
IUPAC Name |
N,N-dimethyl-4-[[methyl(2-phenylethyl)amino]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-19(2)18-11-9-17(10-12-18)15-20(3)14-13-16-7-5-4-6-8-16/h4-12H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCJMHQWADQOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5337900.png)
![N-[3-(methylthio)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5337907.png)
![{3-[2-(2-chloro-3,4-dimethoxyphenyl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5337912.png)
![(3R*,4S*)-4-[4-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]tetrahydro-3-furanol](/img/structure/B5337923.png)
![ethyl 2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5337928.png)

![5'-methyl-1-[3-(1H-pyrazol-1-yl)benzyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5337944.png)

![5-[4-(benzyloxy)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5337954.png)

![N-methyl-2-(3-oxo-1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazin-2-yl)acetamide](/img/structure/B5337971.png)
![1'-(2,4,5-trimethylbenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5337984.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4-(3,3,3-trifluoropropyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5337986.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5337990.png)
